![molecular formula C26H29ClN6O3 B2588599 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(morpholin-4-yl)propyl]propanamide CAS No. 902962-20-3](/img/structure/B2588599.png)
3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(morpholin-4-yl)propyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several common functional groups and structural motifs, including a 1,2,4-triazole ring, a quinazoline ring, a morpholine ring, and a propyl amide group . These structural components are often found in various pharmaceuticals and bioactive compounds, suggesting that this compound may have interesting biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings and functional groups. The 1,2,4-triazole ring and the quinazoline ring are both aromatic, which means they are planar and conjugated . The morpholine ring is a saturated heterocycle and is likely to be puckered .Aplicaciones Científicas De Investigación
Anticancer Properties
Quinazoline derivatives have demonstrated notable anticancer activities. For instance, certain quinazoline derivatives have been shown to exhibit cytotoxic and antiproliferative effects against human cancer cell lines, such as HeLa cells. These compounds have been found to induce morphological changes and necrosis in cancer cells, suggesting their potential as anticancer agents. Notably, some quinazoline derivatives have exhibited significant in vitro cytotoxic/antiproliferative effects, making them candidates for further investigation as anticancer drugs (Ovádeková et al., 2005).
Antimicrobial Activities
Quinazoline and triazole derivatives have also shown antimicrobial activities. Synthesized derivatives, especially those incorporating morpholine, chlorine, and nitro groups, have displayed effective antibacterial and antifungal properties. These findings highlight the potential of quinazoline derivatives as antimicrobial agents, warranting further exploration for their use in treating bacterial and fungal infections (Jantová et al., 2008).
Synthesis and Chemical Applications
The synthesis of quinazoline derivatives, including triazoloquinazolines, is an area of active research, with various methods being developed to create these compounds efficiently. These synthetic approaches are crucial for exploring the chemical and biological activities of quinazoline derivatives further and developing them into useful agents for scientific research and potential therapeutic applications (Ding et al., 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[4-[(2-chlorophenyl)methyl]-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-morpholin-4-ylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37ClN6O3/c27-21-8-3-1-6-19(21)18-32-25(35)20-7-2-4-9-22(20)33-23(29-30-26(32)33)10-11-24(34)28-12-5-13-31-14-16-36-17-15-31/h1,3,6,8,20,22,26,30H,2,4-5,7,9-18H2,(H,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDAHJGVCHCISI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C3N2C(=NN3)CCC(=O)NCCCN4CCOCC4)CC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(morpholin-4-yl)propyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

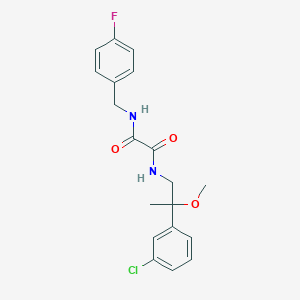
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2588517.png)
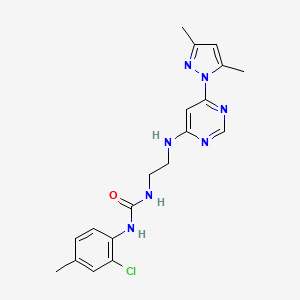
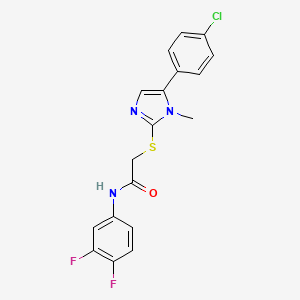
![N-benzyl-2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2588522.png)
![2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2588524.png)
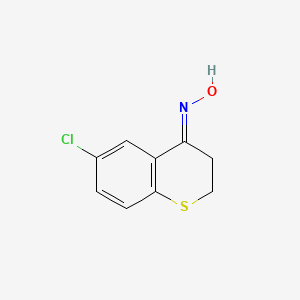
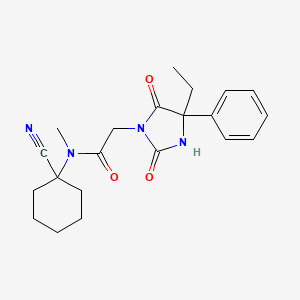
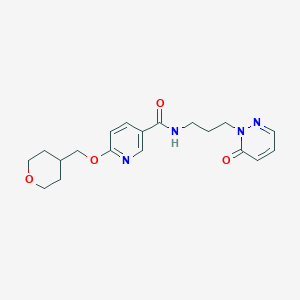
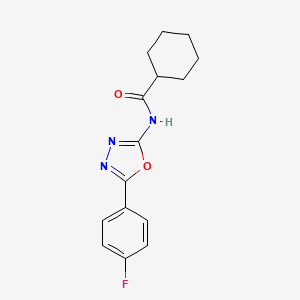
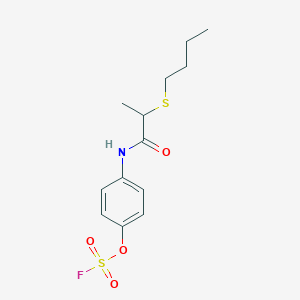
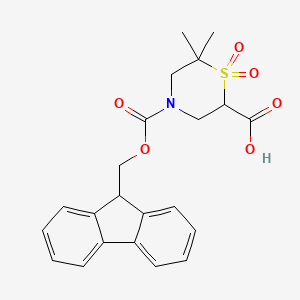
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea](/img/structure/B2588534.png)
![2-(4-chlorophenoxy)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2588536.png)